N-Benzoylnormethylecgonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

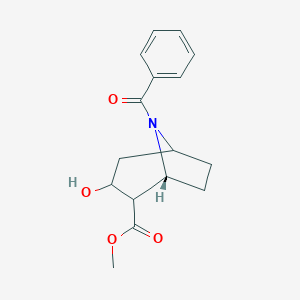

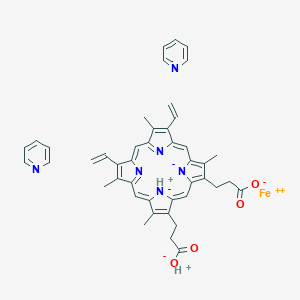

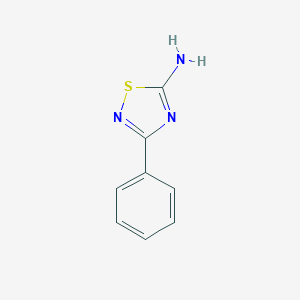

N-Benzoylnormethylecgonine, commonly known as benzoylecgonine, is a metabolite of cocaine. It is a compound that is widely used in scientific research as a biomarker for cocaine use. The synthesis of benzoylecgonine is a crucial step in the development of diagnostic tests for cocaine use.

Wirkmechanismus

The mechanism of action of benzoylecgonine is not well understood. It is believed to act as a competitive inhibitor of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, benzoylecgonine may increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of benzoylecgonine are not well understood. It is believed to have similar effects to cocaine, including increased heart rate, blood pressure, and body temperature. It may also cause euphoria, increased energy, and decreased appetite. However, these effects are typically less pronounced than those of cocaine.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using benzoylecgonine in lab experiments are its high purity and availability. It is a stable compound that can be easily synthesized in large quantities. The limitations of using benzoylecgonine in lab experiments are its limited usefulness outside of cocaine research. It has no known therapeutic applications and is primarily used as a biomarker for cocaine use.

Zukünftige Richtungen

Future research on benzoylecgonine may focus on its potential therapeutic applications. It is possible that benzoylecgonine may have similar effects to cocaine on the dopamine system without the negative side effects. It may also have potential as a treatment for cocaine addiction. Additionally, research may focus on developing new diagnostic tests for cocaine use that are more sensitive and specific than current tests.

Conclusion

In conclusion, benzoylecgonine is a compound that is widely used in scientific research as a biomarker for cocaine use. Its synthesis method is well established, and its purity can be easily confirmed using analytical techniques. The mechanism of action and physiological effects of benzoylecgonine are not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. The advantages of using benzoylecgonine in lab experiments are its high purity and availability, while the limitations are its limited usefulness outside of cocaine research. Future research on benzoylecgonine may focus on its potential therapeutic applications and developing new diagnostic tests for cocaine use.

Synthesemethoden

The synthesis of benzoylecgonine involves the esterification of ecgonine with benzoyl chloride. This reaction produces benzoylecgonine and hydrochloric acid. The reaction is typically carried out in the presence of a base catalyst such as pyridine or triethylamine. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Benzoylecgonine is widely used in scientific research as a biomarker for cocaine use. It is a metabolite of cocaine, and its presence in urine or blood is indicative of recent cocaine use. Benzoylecgonine is used in diagnostic tests to confirm the presence of cocaine in biological samples. It is also used in pharmacokinetic studies to determine the metabolism and elimination of cocaine from the body.

Eigenschaften

CAS-Nummer |

17366-44-8 |

|---|---|

Produktname |

N-Benzoylnormethylecgonine |

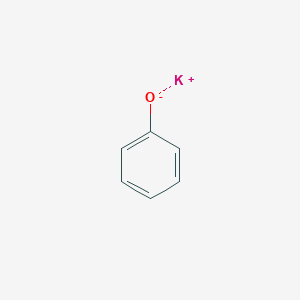

Molekularformel |

C16H19NO4 |

Molekulargewicht |

289.33 g/mol |

IUPAC-Name |

methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |

InChI-Schlüssel |

URXYIRIDLDBRPB-DBBXXEFVSA-N |

Isomerische SMILES |

COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

SMILES |

COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

Kanonische SMILES |

COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

Synonyme |

methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)